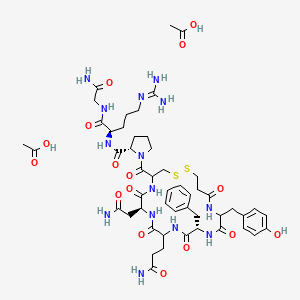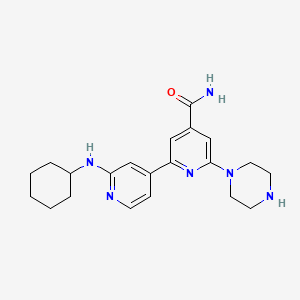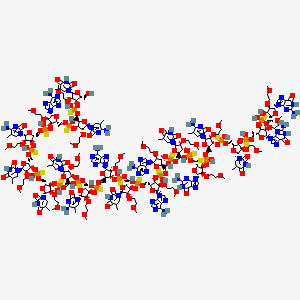
nNOS Inhibitor I
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neuronal Nitric Oxide Synthase Inhibitor I (nNOS Inhibitor I) is a selective inhibitor of the enzyme neuronal nitric oxide synthase (nNOS). Nitric oxide synthase enzymes are responsible for the production of nitric oxide, a crucial signaling molecule involved in various physiological processes. nNOS is predominantly found in the nervous system and plays a significant role in neurotransmission, neurovascular regulation, and neuroprotection. Dysregulation of nNOS activity has been implicated in several neurological disorders, making this compound a valuable tool in both research and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of nNOS Inhibitor I typically involves the preparation of a highly selective aminopyridine-based compound. One method includes the use of a corresponding iodonium ylide as a labeling precursor. The phenethyl group of the compound is efficiently and regioselectively labeled with no-carrier-added fluoride in a radiochemical yield of 79%. The process involves reductive amination and microwave-assisted displacement of protecting groups .
Industrial Production Methods: For industrial production, a simplified “late-stage” labeling procedure can be employed. This involves the synthesis of a corresponding boronic ester precursor, which is then used in a copper-mediated no-carrier-added fluoro-deboroniation reaction. This method achieves a similar total radiochemical yield and is suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: nNOS Inhibitor I undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of reactive nitrogen species.
Reduction: Reduction reactions can modify the inhibitor’s structure, potentially altering its inhibitory activity.
Substitution: Substitution reactions, particularly involving halogens, can be used to modify the inhibitor’s functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peroxynitrite.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often involve reagents like chlorine or bromine under controlled conditions
Major Products: The major products formed from these reactions include various modified derivatives of the original inhibitor, which can have different levels of activity and selectivity towards nNOS .
Wissenschaftliche Forschungsanwendungen
nNOS Inhibitor I has a wide range of scientific research applications:
Chemistry: Used to study the role of nitric oxide in chemical signaling and reactions.
Biology: Helps in understanding the physiological and pathological roles of nitric oxide in biological systems.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders such as stroke, migraine, and neurodegenerative diseases.
Industry: Utilized in the development of diagnostic tools and imaging agents for studying nitric oxide synthase activity in vivo
Wirkmechanismus
nNOS Inhibitor I exerts its effects by selectively binding to the active site of neuronal nitric oxide synthase, thereby inhibiting its activity. This inhibition prevents the conversion of L-arginine to nitric oxide and L-citrulline. The molecular targets include the heme group and the tetrahydrobiopterin cofactor within the enzyme. The inhibition of nNOS activity leads to a decrease in nitric oxide production, which can modulate various signaling pathways involved in neurovascular regulation and neurotransmission .
Vergleich Mit ähnlichen Verbindungen
Inducible Nitric Oxide Synthase Inhibitors (iNOS Inhibitors): These inhibitors target the inducible form of nitric oxide synthase, which is involved in immune responses.
Endothelial Nitric Oxide Synthase Inhibitors (eNOS Inhibitors): These inhibitors target the endothelial form of nitric oxide synthase, which plays a role in vascular homeostasis
Uniqueness: nNOS Inhibitor I is unique due to its high selectivity for neuronal nitric oxide synthase over other isoforms. This selectivity is crucial for studying the specific roles of nNOS in the nervous system without affecting the functions of other nitric oxide synthase isoforms. The structural differences in the active sites of nNOS, iNOS, and eNOS contribute to this selectivity, making this compound a valuable tool in both research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C10H22F3N7O4 |
|---|---|
Molekulargewicht |
361.32 g/mol |
IUPAC-Name |
2-[(4S)-4-amino-5-(2-aminoethylamino)pentyl]-1-nitroguanidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H21N7O2.C2HF3O2/c9-3-5-12-6-7(10)2-1-4-13-8(11)14-15(16)17;3-2(4,5)1(6)7/h7,12H,1-6,9-10H2,(H3,11,13,14);(H,6,7)/t7-;/m0./s1 |
InChI-Schlüssel |
FKOCATWPAKSWMY-FJXQXJEOSA-N |
Isomerische SMILES |
C(C[C@@H](CNCCN)N)CN=C(N)N[N+](=O)[O-].C(=O)(C(F)(F)F)O |
Kanonische SMILES |
C(CC(CNCCN)N)CN=C(N)N[N+](=O)[O-].C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,2R,3R,5S,6S,8S,9S,13R,16S,17R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10775009.png)
![(1S,2R,3R,4S,5R,6S,8R,9R,13S,16S,17R,18S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B10775019.png)


![[(1S,2R,3R,4S,5R,6S,8S,13S,16S,17R)-11-ethyl-8,16-dihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] acetate](/img/structure/B10775041.png)

![4-chloro-2,3,5,6-tetradeuterio-N-[1-(2-phenylethyl)piperidin-2-ylidene]benzenesulfonamide](/img/structure/B10775052.png)

![4-amino-1-[(2R,4S,5S)-4-hydroxy-5-(1-hydroxyprop-2-ynyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B10775058.png)
![(1S,4S,5R,6S,8S,9R,13R,16S)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10775063.png)
![N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide](/img/structure/B10775069.png)

![(E)-4-(dimethylamino)-N-[7-fluoro-4-(2-methylanilino)-5a,6,7,8,9,9a-hexahydroimidazo[1,5-a]quinoxalin-8-yl]-N-methylbut-2-enamide](/img/structure/B10775099.png)

